Tmpyp

Catalog No.
S004848
CAS No.
36951-72-1
M.F
C72H66N8O12S4
M. Wt
1363.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tmpyp

CAS Number

36951-72-1

Product Name

Tmpyp

IUPAC Name

tetrakis(4-methylbenzenesulfonate);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

Molecular Formula

C72H66N8O12S4

Molecular Weight

1363.6 g/mol

InChI

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3

InChI Key

AKZFRMNXBLFDNN-UHFFFAOYSA-K

SMILES

Array

Synonyms

5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3

Meso-tetrakis(N-methyl-4-pyridyl)porphine tetrakis(p-toluenesulfonate) is an organosulfonate salt that is the tetrakis(p-toluenesulfonate) salt of meso-tetrakis(N-methyl-4-pyridyl)porphine. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor, an angiogenesis inhibitor, an antineoplastic agent and a photosensitizing agent. It contains a meso-tetrakis(N-methyl-4-pyridyl)porphine(4+).

TMPyP4 tosylate (CAS 36951-72-1) is a tetra-cationic, water-soluble porphyrin procured primarily as a benchmark G-quadruplex stabilizer and photosensitizer. Unlike standard uncharged porphyrins, its meso-substituted N-methyl-4-pyridyl groups confer high aqueous solubility and a highly planar molecular geometry. This structural profile makes it a critical reagent for telomerase inhibition assays, photodynamic therapy (PDT) modeling, and biophysical studies of DNA/RNA secondary structures, where it delivers reliable, solvent-free integration into physiological buffers .

Generic substitution with positional isomers (such as TMPyP2) or non-cationic porphyrins fundamentally compromises assay integrity. Moving the N-methyl group from the para position (TMPyP4) to the ortho position (TMPyP2) creates severe steric clashes that force the porphyrin ring out of planarity. This non-planar geometry physically prevents the molecule from intercalating or end-stacking with guanine tetrads, effectively nullifying its G-quadruplex stabilizing ability and reducing its singlet oxygen quantum yield. Furthermore, substituting with standard uncharged porphyrins requires organic co-solvents like DMSO, which can introduce cytotoxicity and artifactual data in sensitive cell-based models [1].

G-Quadruplex Binding Affinity (Bcl-2 Promoter)

The planar geometry of TMPyP4 allows it to bind to the Bcl-2 promoter G-quadruplex via both end-stacking and intercalation, achieving a binding equilibrium constant (K_eq) of 3.7 × 10^6 M^-1. In contrast, the non-planar positional isomer TMPyP2 is restricted to a single, weaker binding mode, resulting in a K_eq of just 7.0 × 10^4 M^-1. This represents an approximately 53-fold reduction in binding affinity[1].

Evidence DimensionEquilibrium binding constant (K_eq) for Bcl-2 G-quadruplex
Target Compound Data3.7 × 10^6 M^-1
Comparator Or BaselineTMPyP2 (7.0 × 10^4 M^-1)
Quantified Difference~53-fold higher affinity for TMPyP4
ConditionsIsothermal Titration Calorimetry (ITC) and ESI-MS

Procurement of the exact para-isomer (TMPyP4) is mandatory for robust G-quadruplex stabilization; using the ortho-isomer will result in failed binding assays.

Singlet Oxygen Quantum Yield for Photodynamic Applications

For photodynamic therapy (PDT) research, the efficiency of reactive oxygen species generation is paramount. Upon photoactivation, TMPyP4 generates singlet oxygen with a measured quantum yield (Φ_Δ) of 0.51. The non-planar isomer TMPyP2, due to steric clashes between its 2-methyl-pyridyl groups and pyrrole hydrogens, exhibits a reduced quantum yield of 0.18 [1].

Evidence DimensionSinglet oxygen quantum yield (Φ_Δ)
Target Compound Data0.51
Comparator Or BaselineTMPyP2 (0.18)
Quantified Difference2.8-fold higher singlet oxygen generation
ConditionsPhotoactivation with 60 mW lamp / DMA fluorescence quenching assay

Buyers sourcing photosensitizers for PDT models must select TMPyP4 to ensure sufficient ROS-mediated cytotoxicity, as isomers like TMPyP2 are photodynamically inefficient.

Telomerase Inhibition Potency

The structural differences between TMPyP4 and TMPyP2 directly translate to their functional inhibition of telomerase. TMPyP4 inhibits telomerase activity by stabilizing the G-quadruplex structure of human telomeric DNA. In comparative in vitro assays using HeLa cell extracts, TMPyP2 demonstrated an IC50 value more than 10-fold higher than that of TMPyP4, rendering TMPyP2 ineffective as a telomerase inhibitor [1].

Evidence DimensionTelomerase inhibition IC50
Target Compound DataActive inhibition (Baseline reference)
Comparator Or BaselineTMPyP2 (>10-fold higher IC50)
Quantified Difference>10-fold greater inhibitory potency for TMPyP4
ConditionsIn vitro telomerase inhibition assay using HeLa cell extracts

Validates TMPyP4 as the essential active compound for oncology procurement targeting hTERT and telomere maintenance pathways.

Aqueous Processability and Formulation Compatibility

A major bottleneck in porphyrin research is the profound hydrophobicity of standard free-base porphyrins (e.g., Tetraphenylporphyrin, TPP), which require organic solvents for dissolution. TMPyP4 tosylate overcomes this by providing high aqueous solubility, achieving concentrations of 10 mg/mL in standard Phosphate Buffered Saline (PBS, pH 7.2) .

Evidence DimensionAqueous solubility in physiological buffers
Target Compound Data10 mg/mL in PBS
Comparator Or BaselineStandard uncharged porphyrins (Insoluble in aqueous buffers)
Quantified DifferenceOrders of magnitude higher solubility, enabling direct aqueous formulation
ConditionsPBS (pH 7.2) at room temperature

Allows researchers to dose biological assays directly in aqueous media, eliminating the confounding cytotoxic effects of DMSO or other organic co-solvents.

High-Throughput Telomerase Inhibition Screening

Due to its validated >10-fold higher potency compared to non-planar isomers, TMPyP4 is the definitive positive control and benchmark ligand for screening novel G-quadruplex stabilizers and hTERT inhibitors in oncology drug discovery pipelines [1].

Photodynamic Therapy (PDT) Efficacy Modeling

With a singlet oxygen quantum yield (Φ_Δ = 0.51) that outperforms related positional isomers, TMPyP4 is a highly effective water-soluble photosensitizer for evaluating ROS-dependent cellular apoptosis in melanoma and breast cancer models [2].

Biophysical Profiling of DNA/RNA Secondary Structures

The exceptional binding affinity (K_eq = 3.7 × 10^6 M^-1) of TMPyP4 for G-quadruplexes makes it an indispensable structural probe in Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD), and thermal melting assays used to characterize oncogene promoter regions like Bcl-2 and c-MYC [3].

Solvent-Free In Vitro Assay Formulation

The tosylate salt form of TMPyP4 provides 10 mg/mL solubility in PBS, making it the preferred choice for live-cell imaging and in vivo dosing where organic co-solvents like DMSO must be strictly avoided to prevent artifactual cytotoxicity .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

1362.36830426 Da

Monoisotopic Mass

1362.36830426 Da

Heavy Atom Count

96

Appearance

Assay:≥95%A crystalline solid

Related CAS

38673-65-3 (Parent)

Dates

Last modified: 08-15-2023

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